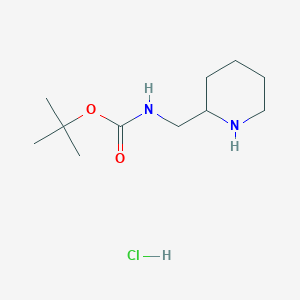
tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride, also known as tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (BOC) group. The process generally includes the following steps:
Protection: The amine group of piperidine is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Aminomethylation: The protected piperidine is then reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group.
Purification: The final product is purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Substituted piperidine derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products. The compound’s effects are mediated through its participation in chemical reactions rather than direct biological activity .
Comparison with Similar Compounds
2-(Aminomethyl)piperidine: Lacks the BOC protection, making it more reactive but less stable.
1-BOC-3-(aminomethyl)piperidine: Similar structure but with the aminomethyl group at a different position.
tert-Butyl 2-piperidinylmethylcarbamate: Another BOC-protected piperidine derivative with different substituents.
Uniqueness: tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is unique due to its specific substitution pattern and the presence of the BOC protecting group. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of amine groups, allowing for the synthesis of complex molecules with high precision .
Properties
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKZOQZABNCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol](/img/structure/B7804469.png)
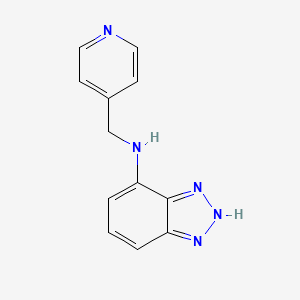
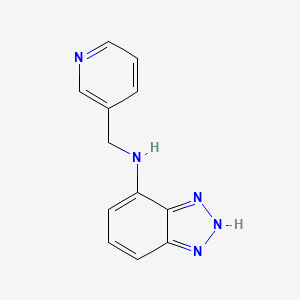
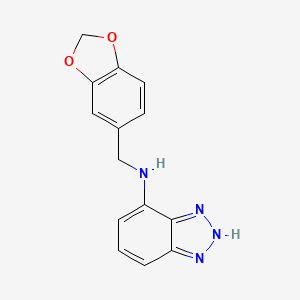
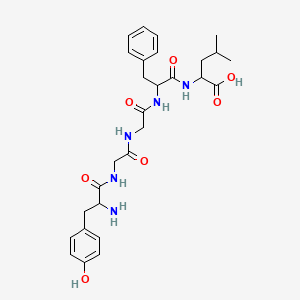
![Tert-butyl-[2-(2-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7804504.png)
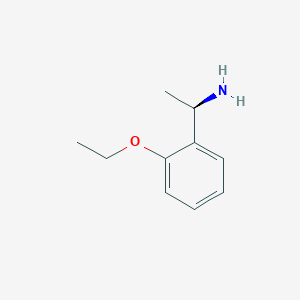
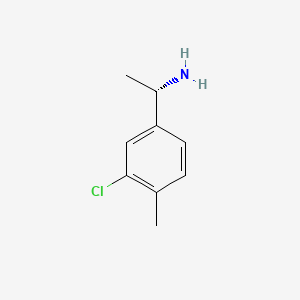
![4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium](/img/structure/B7804529.png)
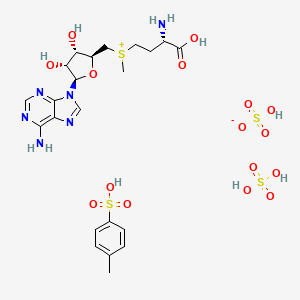
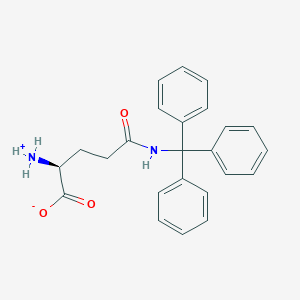
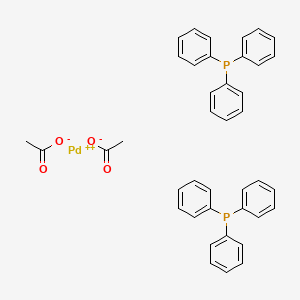
![[(S)-1-(3,5-Dimethylphenyl)ethyl]amine](/img/structure/B7804576.png)
